![molecular formula C12H10FNO3 B3021811 Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate CAS No. 377052-00-1](/img/structure/B3021811.png)
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a chemical compound with the empirical formula C12H10FNO3 . It has a molecular weight of 235.21 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.
Physical And Chemical Properties Analysis
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a solid . No additional physical or chemical properties were found in the retrieved documents.Scientific Research Applications
ERα Inhibition
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate: exhibits promising potential as an estrogen receptor alpha (ERα) inhibitor. Its binding affinity to ERα closely resembles that of 4-hydroxytamoxifen (4-OHT), a native ligand . ERα inhibition is relevant in cancer research, particularly for breast cancer treatment.
PPAR Agonism
This compound can act as a triple-acting agonist for peroxisome proliferator-activated receptors (PPARs) α, γ, and δ. Specifically, it activates PPARα, PPARγ, and PPARδ pathways simultaneously. Such agonists have implications in metabolic disorders, including diabetes and dyslipidemia .
Anti-HIV-1 Activity
In a study by Kasralikar et al., novel indolyl and oxochromenyl xanthenone derivatives (which include isoxazole moieties) were evaluated for their anti-HIV-1 potential. While not directly related to Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate , this highlights the broader biological potential of isoxazole derivatives .
Antioxidant Properties
Substituted ethyl 5-phenyl-1,2-oxazole-3-carboxylates (similar to our compound) were synthesized and investigated for their antioxidant properties. Although not specific to our compound, this suggests a potential role in oxidative stress-related research .
Safety and Hazards
properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDBYHCVVNAFSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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